2,7-Dibromo-9H-xanthene-9-carboxylic acid
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Overview
Description
2,7-Dibromo-9H-xanthene-9-carboxylic acid is a brominated derivative of xanthene-9-carboxylic acid This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions on the xanthene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9H-xanthene-9-carboxylic acid typically involves the bromination of xanthene-9-carboxylic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the selective introduction of bromine atoms at the desired positions .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9H-xanthene-9-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted xanthene derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Scientific Research Applications
2,7-Dibromo-9H-xanthene-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9H-xanthene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical processes. It can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,7-Dibromo-9H-xanthene-9-carboxylic acid can be compared with other similar compounds, such as:
Xanthene-9-carboxylic acid: The parent compound without bromine substitution.
2,7-Dichloro-9H-xanthene-9-carboxylic acid: A chlorinated derivative with similar properties but different reactivity.
9H-Xanthene-9-carboxylic acid, 2,7-dibromo-: Another brominated derivative with different substitution patterns
Properties
CAS No. |
100540-89-4 |
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Molecular Formula |
C14H8Br2O3 |
Molecular Weight |
384.02 g/mol |
IUPAC Name |
2,7-dibromo-9H-xanthene-9-carboxylic acid |
InChI |
InChI=1S/C14H8Br2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18) |
InChI Key |
XGKZGBSBIXWDHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C(O2)C=CC(=C3)Br)C(=O)O |
Origin of Product |
United States |
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